molecular formula C15H17N5O B6475546 N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 2640979-99-1

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B6475546
CAS No.: 2640979-99-1
M. Wt: 283.33 g/mol
InChI Key: BLDOESJPCKHFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that features a triazolopyridazine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazolopyridazine ring system is known to impart various pharmacological properties, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, providing good yields and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, optimizing reaction conditions such as temperature, solvent, and reactant concentrations can further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the triazolopyridazine ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural feature can influence its pharmacological properties, making it distinct from other triazolopyridazine derivatives. The compound’s unique interactions with biological targets and its potential therapeutic applications further highlight its significance in medicinal chemistry.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-17-18-15-7-6-14(19-20(11)15)16-9-8-12-4-3-5-13(10-12)21-2/h3-7,10H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDOESJPCKHFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.